molecular formula C12H17N3O3 B4677003 5-(1-azepanylcarbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid

5-(1-azepanylcarbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid

Cat. No. B4677003
M. Wt: 251.28 g/mol
InChI Key: AFZVSRQSCVGWQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(1-azepanylcarbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid, also known as AMC, is a pyrazole derivative that has gained significant interest in scientific research due to its potential applications in the field of medicine. AMC has been found to exhibit various biochemical and physiological effects that make it a promising candidate for the development of new drugs.

Mechanism of Action

The mechanism of action of 5-(1-azepanylcarbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid is not yet fully understood. However, studies have shown that it acts by inhibiting various enzymes and proteins that are involved in the progression of diseases. For example, 5-(1-azepanylcarbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
5-(1-azepanylcarbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process by which cells undergo programmed cell death. 5-(1-azepanylcarbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid has also been found to exhibit antifungal activity by inhibiting the growth of fungi.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-(1-azepanylcarbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid in lab experiments is its ability to exhibit multiple activities. This makes it an ideal candidate for the development of drugs that can target multiple diseases. However, one of the limitations of using 5-(1-azepanylcarbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on 5-(1-azepanylcarbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid. One possible direction is the development of novel drug delivery systems that can improve its solubility and bioavailability. Another direction is the study of its potential applications in the treatment of other diseases, such as diabetes and cardiovascular diseases. Further research is also needed to fully understand the mechanism of action of 5-(1-azepanylcarbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid and its potential side effects.
Conclusion:
In conclusion, 5-(1-azepanylcarbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid is a pyrazole derivative that has gained significant interest in scientific research due to its potential applications in the field of medicine. It exhibits various biochemical and physiological effects and has been found to be effective against cancer, inflammation, and fungi. Further research is needed to fully understand its mechanism of action and potential applications in the treatment of other diseases.

Scientific Research Applications

5-(1-azepanylcarbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit anticancer, anti-inflammatory, and antifungal activities. Studies have also shown that 5-(1-azepanylcarbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid has the potential to be used as a therapeutic agent for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

IUPAC Name

5-(azepane-1-carbonyl)-1-methylpyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O3/c1-14-10(9(8-13-14)12(17)18)11(16)15-6-4-2-3-5-7-15/h8H,2-7H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFZVSRQSCVGWQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)C(=O)O)C(=O)N2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(azepan-1-ylcarbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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